Boron trichloride

Overview

Description

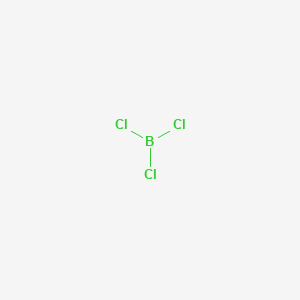

Boron trichloride (BCl₃) is an inorganic compound with the formula BCl₃. It is a colorless, fuming gas with a pungent odor, widely used in organic synthesis, semiconductor manufacturing, and catalysis. The molecule adopts a trigonal planar geometry due to sp² hybridization of the boron atom, with bond angles of 120° . BCl₃ is a strong Lewis acid, readily forming adducts with electron donors like amines and ethers . Its reactivity with water is violent, producing hydrochloric acid (HCl) and boric acid (H₃BO₃) . Industrially, it is synthesized via direct chlorination of boron oxide (B₂O₃) at 500°C or by reacting boron carbide (B₄C) with chlorine . High-purity BCl₃ (>99.999%) is critical for etching aluminum layers in semiconductor fabrication .

Scientific Research Applications

Organic Synthesis

BCl₃ is widely used in organic chemistry as a reagent for the synthesis of various compounds. It acts as a Lewis acid, facilitating reactions such as:

- Cleavage of C-O Bonds : BCl₃ effectively cleaves C-O bonds in ethers, making it useful for synthesizing alcohols and other functional groups .

- Formation of Organoboron Compounds : It enables the formation of organoboron compounds that are crucial in various synthetic pathways and materials science applications .

Case Study : In carbohydrate chemistry, BCl₃ has been employed to react with polyol derivatives, demonstrating its utility in modifying sugar structures for further chemical transformations .

Semiconductor Manufacturing

In the semiconductor industry, BCl₃ plays a critical role in plasma etching processes. It is used to etch metal oxides by forming volatile compounds that can be easily removed from the substrate. This application is essential in the fabrication of microelectronic devices where precision patterning is required.

Key Benefits :

- High Selectivity : BCl₃ allows for selective etching, which is crucial for creating intricate electronic circuits.

- Improved Process Efficiency : The use of BCl₃ enhances the overall efficiency of semiconductor manufacturing processes due to its reactivity and ability to form complex etching products .

Advanced Material Processing

This compound is pivotal in producing advanced materials such as boron nitride and boron carbide, known for their exceptional hardness and thermal stability. These materials find applications in:

- Aerospace and Defense : Used in protective coatings and structural components due to their lightweight yet durable properties.

- High-Performance Manufacturing : BCl₃ contributes to creating materials that withstand extreme conditions, making them suitable for high-performance applications .

Market Trends and Future Prospects

The global market for this compound is projected to grow at a compound annual growth rate (CAGR) of approximately 6% over the next five years. This growth is driven by increasing demand for advanced materials and electronics, particularly in the Asia-Pacific region .

| Application Area | Key Uses | Market Growth Potential |

|---|---|---|

| Organic Synthesis | Reagent for organoboron compounds | Moderate |

| Semiconductor Manufacturing | Plasma etching | High |

| Advanced Material Processing | Production of boron nitride and carbide | High |

Mechanism of Action

Boron trichloride acts as a strong Lewis acid, forming stable addition compounds with donors such as ammonia and amines. This property allows it to promote reactions that liberate these donors . Its polar nature facilitates the formation of new chemical bonds in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Boron Trihalides

BCl₃ belongs to the boron trihalide family (BX₃, X = F, Cl, Br, I). Key comparisons are outlined below:

Physical and Thermodynamic Properties

| Property | BF₃ | BCl₃ | BBr₃ | BI₃ |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 67.82 | 117.17 | 250.52 | 391.52 |

| Boiling Point (°C) | -100.3 | 12.6 | 91.3 | Sublimes at 210 |

| Melting Point (°C) | -127.1 | -107 | -46 | 49.9 |

| ΔH°f (kJ/mol) | -1136.6 ± 0.88 | -403.0 ± 2.1 | Not Available | Not Available |

| B-X Bond Length (Å) | 1.30 | 1.75 | 1.87 | 2.10 |

Sources :

- Trends : Boiling points increase with molecular weight due to stronger London dispersion forces. BCl₃ has a higher boiling point than BF₃ but lower than BBr₃ and BI₃.

- Thermodynamics : BF₃ has a highly negative enthalpy of formation, reflecting its stability, while BCl₃ is less exothermic .

Lewis Acidity and Reactivity

Boron trihalides act as Lewis acids, accepting electron pairs. Their acidity strength follows: BI₃ > BBr₃ > BCl₃ > BF₃ . This trend arises from:

- Electronegativity and pπ-pπ Bonding : Fluorine's high electronegativity allows strong B-F pπ-pπ bonding, reducing boron's electron deficiency in BF₃. Larger halogens (Cl, Br, I) exhibit weaker pπ overlap, making BCl₃, BBr₃, and BI₃ stronger Lewis acids .

- Hydrolysis Reactivity : BCl₃ hydrolyzes violently, while BF₃ reacts less vigorously due to stronger B-F bonds. BBr₃ and BI₃ react even more aggressively with water .

Comparison with Aluminum Trichloride (AlCl₃)

- Structure: AlCl₃ forms a dimer (Al₂Cl₆) with tetrahedral coordination, contrasting BCl₃'s monomeric planar structure .

- Acidity : AlCl₃ is a stronger Lewis acid than BCl₃, facilitating industrial Friedel-Crafts reactions. However, BCl₃ is preferred in semiconductor applications due to its gaseous state and purity requirements .

Biological Activity

Boron trichloride (BCl₃) is an inorganic compound that has garnered interest in various fields, including chemistry and biology. This article delves into its biological activity, exploring its properties, mechanisms of action, and potential applications based on recent research findings.

- Chemical Formula : BCl₃

- Molecular Weight : 117.17 g/mol

- CAS Number : 10294-34-5

- IUPAC Name : Trichloroborane

This compound is a colorless gas at room temperature and is known for its reactivity, particularly with water, forming hydrochloric acid and boric acid. It is primarily used as a reagent in organic synthesis and in the production of boron-containing compounds.

Biological Activity Overview

Boron compounds, including BCl₃, have been studied for their biological activities, particularly in the context of cancer therapy and other medicinal applications. While BCl₃ itself has limited direct biological activity, its derivatives and complexes show promising therapeutic potential.

- Cellular Uptake : Research indicates that boron-containing compounds can be taken up by cells through energy-dependent processes such as endocytosis. For instance, studies involving boron-enriched macrocyclic polyamines have demonstrated significant intracellular uptake, which is crucial for their therapeutic efficacy in Boron Neutron Capture Therapy (BNCT) .

- Interaction with DNA : Some boron compounds exhibit a close interaction with DNA within living cells, enhancing their potential as anti-cancer agents. This interaction may facilitate the selective destruction of cancer cells when combined with neutron irradiation .

- Cytotoxicity : Boron-containing compounds have shown varying degrees of cytotoxicity against different cancer cell lines. For example, certain 10B-enriched derivatives demonstrated higher cytotoxic effects compared to their non-enriched counterparts .

Table 1: Summary of Biological Activities of Boron-Containing Compounds

Toxicological Profile

While this compound has demonstrated potential in biological applications, it is essential to consider its toxicological aspects:

- Acute Toxicity : High exposure levels can lead to severe health effects including respiratory irritation, nausea, and central nervous system effects such as seizures and coma .

- Chronic Effects : Long-term exposure may result in damage to the liver and kidneys. However, there is currently no conclusive evidence linking this compound to carcinogenic effects in humans or animals .

Q & A

Basic Research Questions

Q. What are the common laboratory and industrial synthesis methods for boron trichloride, and how do reaction conditions influence yield?

this compound is synthesized via two primary routes:

-

Industrial method : Direct chlorination of boron oxide (B₂O₃) with carbon at 500°C:

Temperature control is critical to avoid side reactions (e.g., carbide formation) .

-

Laboratory method : Reaction of boron trifluoride (BF₃) with aluminum trichloride (AlCl₃):

Excess AlCl₃ is required to drive the reaction to completion .

Q. What safety protocols are essential when handling this compound in experimental settings?

Key precautions include:

- Ventilation : Use fume hoods to prevent inhalation of corrosive vapors .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and impermeable lab coats .

- Moisture avoidance : Store BCl₃ in sealed, dry containers to prevent violent hydrolysis: .

Q. Which analytical techniques are recommended for assessing this compound purity and stability?

- Gas Chromatography (GC) : Quantifies impurities like CO and Cl₂ in BCl₃ gas streams .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups and monitors hydrolysis byproducts (e.g., HCl) .

Advanced Research Questions

Q. How can researchers design experiments to study BCl₃’s reactivity with moisture under controlled conditions?

- Experimental setup : Use a glovebox with <1 ppm humidity and in situ FTIR to track hydrolysis kinetics .

- Variables : Vary humidity levels (0–100%) and temperatures (25–100°C) to map reaction pathways.

- Data analysis : Compare experimental HCl release rates with computational models (e.g., DFT simulations) .

Q. What methodologies resolve contradictions in reported toxicity data for this compound?

- In vivo studies : Expose model organisms (e.g., rodents) to controlled BCl₃ concentrations and monitor hepatic/renal biomarkers .

- Comparative analysis : Cross-reference acute toxicity data (LC₅₀ values) with occupational exposure limits (where available) .

Q. How can thermodynamic stability data (e.g., ΔfH°gas) inform the design of BCl₃-based reaction systems?

- Reference NIST data : Use standard enthalpies of formation (ΔfH°gas = -403.7 kJ/mol) to predict reaction feasibility .

- Computational tools : Apply software like Gaussian or ORCA to model BCl₃’s Lewis acidity in coordination complexes .

Q. What strategies optimize BCl₃’s role in plasma etching of semiconductors?

- Parameter tuning : Adjust gas flow rates (10–100 sccm), RF power (50–500 W), and pressure (1–100 mTorr) to enhance etch selectivity .

- Post-etch analysis : Use SEM/EDX to quantify surface roughness and residue composition .

Q. How do this compound’s coordination properties with Lewis bases influence catalytic applications?

- Synthesis of adducts : React BCl₃ with amines (e.g., NH₃) or ethers to form stable complexes like BCl₃·NH₃ .

- Characterization : Employ X-ray diffraction (XRD) and ¹¹B NMR to study bond angles and electronic environments .

Q. Methodological Notes

Preparation Methods

Industrial Synthesis Methods

Carbothermic Chlorination of Boron Oxide

The predominant industrial method for BCl₃ production involves the carbothermic reduction of boron oxide (B₂O₃) with carbon and chlorine at elevated temperatures. The reaction proceeds as follows:

2\text{O}3 + 3\text{C} + 3\text{Cl}2 \rightarrow 2\text{BCl}3 + 3\text{CO} \quad \text{}

Operated at 501°C, this process mirrors the Kroll method for titanium tetrachloride synthesis . A key challenge is the co-production of phosgene (COCl₂), a toxic byproduct formed due to carbon-chlorine interactions. Industrial yields typically exceed 85%, but phosgene concentrations in crude BCl₃ can reach 500 ppm, necessitating rigorous purification .

Key Parameters

-

Temperature: 480–700°F (250–370°C) for optimal reaction kinetics .

-

Catalysts: Activated carbon enhances phosgene decomposition efficiency .

Direct Chlorination of Elemental Boron

Elemental boron reacts exothermically with chlorine gas to form BCl₃:

2 \rightarrow 2\text{BCl}3 \quad \text{}

While straightforward, this method is less economically viable due to the high cost of pure boron feedstock. It is primarily used for small-scale production or high-purity applications.

Laboratory-Scale Preparation

Halide Exchange Reaction

A common laboratory route involves treating aluminum chloride (AlCl₃) with boron trifluoride (BF₃):

2\text{O}3 + 3\text{C} + 3\text{Cl}2 \rightarrow 2\text{BCl}3 + 3\text{CO} \quad \text{}

This method avoids high temperatures but requires anhydrous conditions to prevent hydrolysis. The resulting BCl₃ is often contaminated with AlCl₃, necessitating fractional distillation for purification .

Reaction of Trimethyl Borate with Chlorine

An innovative low-temperature method utilizes trimethyl borate (B(OCH₃)₃) or trimethoxyboroxine (B₃O₃(OCH₃)₃) as boron sources. The reaction with chlorine proceeds at room temperature:

3\text{)}3 + 6\text{Cl}2 \rightarrow \text{BCl}3 + 3\text{COCl}_2 + 3\text{HCl} \quad \text{}

Experimental Insights

-

Stoichiometry : A 9:1 molar ratio of Cl₂ to trimethyl borate ensures 96% BCl₃ yield .

-

Byproducts : Phosgene and HCl are generated, requiring scrubbing or adsorption .

-

Advantages : Eliminates energy-intensive heating, making it suitable for small-scale synthesis .

Purification Techniques

Phosgene Decomposition

Crude BCl₃ is passed through a reactor packed with activated carbon at 250–370°C, decomposing phosgene into CO and Cl₂ :

2 \rightarrow \text{CO} + \text{Cl}2 \quad \text{}

This step reduces phosgene levels from 500 ppm to <0.1 ppm .

Adsorption and Filtration

Post-decomposition, the gas stream is cooled to 10–26°C and passed through activated carbon beds to adsorb residual Cl₂. Each kilogram of carbon adsorbs 91 g of Cl₂, achieving <1 ppm chlorine content . Particulate filters (0.003 μm) then remove catalyst fines .

Low-Temperature Condensation

Final purification involves fractional condensation at cryogenic temperatures:

Comparative Analysis of Methods

Properties

IUPAC Name |

trichloroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BCl3/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQYAMRNWDIXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BCl3 | |

| Record name | BORON TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0616 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | boron trichloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Boron_trichloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041676 | |

| Record name | Boron trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Boron trichloride appears as a colorless gas with a pungent odor. Fumes irritate the eyes and mucous membranes. Corrosive to metals and tissue and is toxic. Under prolonged exposure to fire or intense heat, the containers may rupture violently and rocket. Used as a catalyst in chemical manufacture, in soldering fluxes, and for many other uses., Gas or Vapor; Liquid, Gas or colorless, fuming liquid with a pungent odor; bp = 12.5 deg C; [ICSC], GAS OR COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR. | |

| Record name | BORON TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borane, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron trichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1382 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BORON TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0616 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

54.5 °F at 760 mmHg (EPA, 1998), 12.5 °C | |

| Record name | BORON TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0616 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: reaction | |

| Record name | BORON TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0616 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.35 at 53.6 °F (EPA, 1998) - Denser than water; will sink, 4.789 g/L, Relative density (water = 1): 1.35 | |

| Record name | BORON TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0616 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.03 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.03 (Air = 1), Relative vapor density (air = 1): 4.03 | |

| Record name | BORON TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0616 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

760 mmHg at 54.86 °F (EPA, 1998), Vapor pressure: 100 Pa (0.75 mm Hg) at -94.0 °C; 1 kPa (7.5 mm Hg) at -70.5 °C; 10 kPa (75 mm Hg) at -37.4 °C; 100 k Pa (750 mm Hg) at 12.3 °C, 166 kPa (1250 mm Hg) at 300 K (27 °C), Vapor pressure, kPa at 20 °C: 150 | |

| Record name | BORON TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0616 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Impurities: phosgene & chlorine; other possible impurities: hydrogen chloride, ferric chloride, silicon tetrachloride, arsenic trichloride, and sulfur dioxide. | |

| Record name | BORON TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Gas at room temperature | |

CAS No. |

10294-34-5, 37226-51-0 | |

| Record name | BORON TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boron trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037226510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron Trichloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Borane, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORON TRICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K748471RAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORON TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0616 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-161 °F (EPA, 1998), -107.3 °C, -107 °C | |

| Record name | BORON TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0616 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.